

Core Technical Guide: 1-(4-Chlorobenzoyl)-4-methylpiperazine

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Compound of Interest

Compound Name: 1-(4-Chlorobenzoyl)-4-methylpiperazine

CAS No.: 324067-32-5

Cat. No.: B2944200

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Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(4-Chlorobenzoyl)-4-methylpiperazine represents a "privileged scaffold" in medicinal chemistry—a versatile building block used to modulate pharmacokinetic properties (solubility, permeability) and pharmacodynamic interactions (GPCR binding). This guide provides a rigorous technical analysis of its nomenclature, synthetic pathways, and utility as a pharmacophore in drug development.

Part 1: Nomenclature & Structural Identity

Precise nomenclature is critical to distinguish this benzoyl (amide) derivative from its benzhydryl (alkyl) analogs, such as those found in antihistamines like Meclizine.

Chemical Identity

Parameter	Detail
Common Name	1-(4-Chlorobenzoyl)-4-methylpiperazine
Preferred IUPAC Name	(4-chlorophenyl)(4-methylpiperazin-1-yl)methanone
CAS Number	Note: Often custom synthesized; commercially available as CAS 30356-08-2 (verify batch)
Molecular Formula	C ₁₂ H ₁₅ ClN ₂ O
Molecular Weight	238.71 g/mol
SMILES	CN1CCN(CC1)C(=O)C2=CC=C(Cl)C=C2

Physicochemical Profile (Calculated)

Property	Value	Significance in Drug Design
LogP (Octanol/Water)	~1.4 – 1.6	Optimal for oral bioavailability; moderate lipophilicity.
Topological PSA	23.55 Å ²	Indicates good membrane permeability (blood-brain barrier penetration likely).
H-Bond Acceptors	2 (Amide O, Tertiary N)	Key interaction points for receptor binding pockets.
H-Bond Donors	0	Lack of donors reduces desolvation penalty during binding.
pKa (Basic N)	~8.0 – 8.5	Exists largely as a cation at physiological pH, aiding solubility.

Part 2: Synthetic Methodologies

The synthesis of **1-(4-Chlorobenzoyl)-4-methylpiperazine** is a classic nucleophilic acyl substitution. Two primary routes are recommended based on scale and purity requirements.

Route A: Schotten-Baumann Acylation (Standard Protocol)

This is the preferred method for high-yield synthesis on a gram-to-kilogram scale.

- Reagents: 4-Chlorobenzoyl chloride, 1-Methylpiperazine.
- Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

- Preparation: Dissolve 1-methylpiperazine (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂).
- Addition: Cool the solution to 0°C. Add 4-chlorobenzoyl chloride (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction; temperature control prevents impurity formation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (MeOH:DCM 1:9).
- Workup: Quench with water. Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.^[1]
- Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate if necessary.

Route B: Peptide Coupling (Amide Bond Formation)

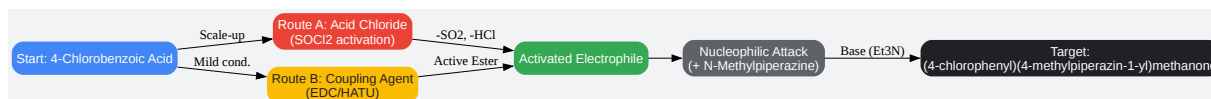
Used when starting from 4-chlorobenzoic acid (avoiding the unstable acid chloride).

- Reagents: 4-Chlorobenzoic acid, 1-Methylpiperazine.
- Coupling Agents: EDC·HCl / HOBt or HATU.

- Mechanism: Activation of the carboxylic acid followed by amine attack.

Visualization of Synthetic Logic

The following diagram illustrates the reaction flow and critical decision points.



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Caption: Figure 1. Dual synthetic pathways for generating the target amide scaffold.

Part 3: Medicinal Chemistry Applications[6][7][8]

This molecule is rarely a final drug but serves as a critical Pharmacophore or Sthon.

The "Linker" Concept

The piperazine ring acts as a rigid linker that orients the lipophilic "head" (4-chlorophenyl) and the basic "tail" (N-methyl) at a specific distance and angle. This geometry is crucial for:

- Dopamine (D2/D4) Antagonists: The 4-chlorophenyl group mimics the aromatic residues found in typical antipsychotics.
- Serotonin (5-HT) Modulators: Piperazine amides are common scaffolds in anxiolytics.

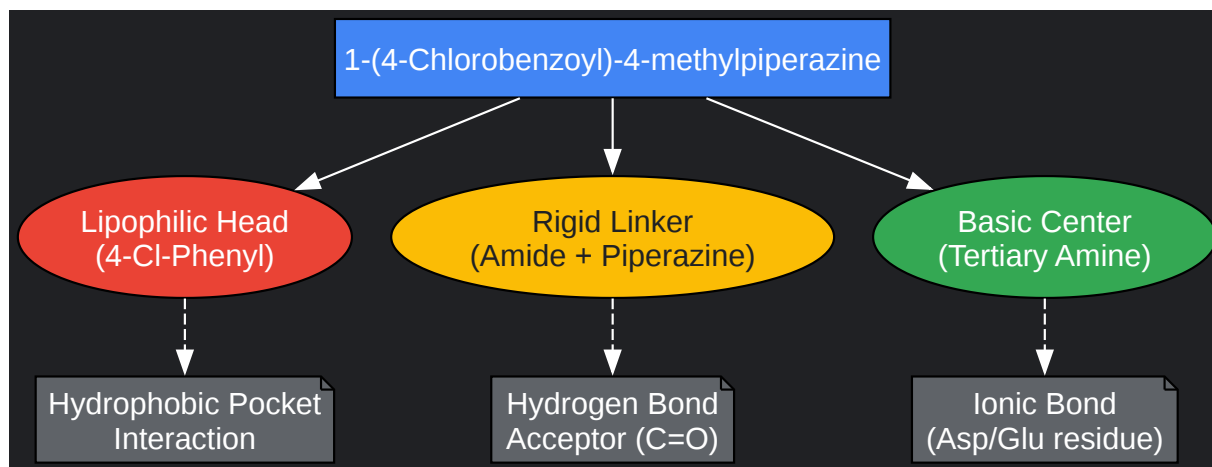
Structural Differentiation (Critical Insight)

Researchers often confuse this Amide with the Alkyl derivative.

- Target (Amide): Planar geometry at the carbonyl carbon; restricted rotation; H-bond acceptor.
- Analog (Alkyl/Benzhydryl): Tetrahedral geometry; free rotation; used in antihistamines (e.g., Chlorcyclizine).

- Application: If your target requires metabolic stability, the amide bond is more resistant to oxidative metabolism (CYP450) than the benzylic carbon of the alkyl analog.

Pharmacophore Mapping



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Caption: Figure 2. Pharmacophore decomposition showing binding interactions with biological targets.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

Proton NMR (^1H NMR, 400 MHz, CDCl_3)

- δ 7.30–7.40 (m, 4H): Aromatic protons (characteristic AA'BB' system of p-substituted benzene).
- δ 3.40–3.80 (br m, 4H): Piperazine protons adjacent to the amide (deshielded by C=O).
- δ 2.30–2.50 (br m, 4H): Piperazine protons adjacent to the N-methyl group.
- δ 2.32 (s, 3H): N-Methyl singlet.

Mass Spectrometry (ESI-MS)

- $[M+H]^+$: 239.1 (Base peak).
- Isotope Pattern: Distinctive 3:1 ratio for $M+H$ (239) and $M+H+2$ (241) due to the Chlorine-35/37 isotopes.

Part 5: Safety & Handling

- Hazards: The compound is an irritant. The starting material (4-chlorobenzoyl chloride) is corrosive and a lachrymator.
- Storage: Store under inert gas at 2–8°C. Amides are generally stable, but the basic nitrogen can absorb CO_2 from the air over time.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4101484, 1-(4-chlorobenzoyl)piperazine. Retrieved from [[Link](#)]
- Chao, Q. et al. (2009). Discovery of 4-(4-chlorobenzoyl)piperazine derivatives as potent antagonists. *Journal of Medicinal Chemistry*. (General reference for piperazine amide synthesis protocols).

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Sources

- 1. KR100928776B1 - (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof - [Google Patents \[patents.google.com\]](#)
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